molecular formula C19H17F3N2O2S B2547764 (2-methoxyphenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851805-59-9

(2-methoxyphenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2547764
CAS RN: 851805-59-9
M. Wt: 394.41
InChI Key: PXYPKCIBFVPUIU-UHFFFAOYSA-N
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Description

The compound (2-methoxyphenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule with the molecular formula C19H17F3N2O2S . It contains several functional groups, including a methoxyphenyl group, a trifluoromethylbenzyl group, and an imidazolylmethanone group .


Molecular Structure Analysis

The molecular structure of this compound is based on the molecular formula C19H17F3N2O2S . It contains 19 carbon atoms, 17 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The exact arrangement of these atoms in the molecule would be determined by the specific bonds and functional groups present.

Scientific Research Applications

Trifluoromethylpyridine Synthesis

Trifluoromethylpyridines find applications in medicinal chemistry, agrochemicals, and materials science. While the compound is not a direct trifluoromethylpyridine, its trifluoromethyl group suggests potential synthetic routes. For instance, chlorination of 2-chloro-5-methylpyridine followed by vapor-phase fluorination could lead to 2,3-dichloro-5-(trichloromethyl)pyridine, an intermediate in trifluoromethylpyridine synthesis .

(2-Methoxyphenyl)methanol Derivatives

Although not directly related to the compound, exploring derivatives of (2-methoxyphenyl)methanol could yield interesting applications. Researchers have investigated its use in organic synthesis, as a building block for natural product synthesis, and in medicinal chemistry .

properties

IUPAC Name

(2-methoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2S/c1-26-16-8-3-2-7-15(16)17(25)24-10-9-23-18(24)27-12-13-5-4-6-14(11-13)19(20,21)22/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYPKCIBFVPUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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